2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the feasibility of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.
Scientific Research Applications
2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Some derivatives have shown anticancer activity, making them potential candidates for cancer therapy.
Industry: Its derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act as selective phosphodiesterase inhibitors, modulating intracellular levels of cyclic nucleotides and affecting various signaling pathways . Other derivatives target VEGFR-2, inhibiting angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-one: Similar in structure but differs in the position of the nitrogen atom in the pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-one: Contains a pyridine ring fused to the pyrimidine ring, exhibiting different biological activities.
Thieno[3,4-b]pyridine: Another related compound with a different fusion pattern of the thiophene and pyridine rings.
Uniqueness
2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific fusion pattern and the presence of a methyl group, which can influence its reactivity and biological activity. Its derivatives have shown promising results in various therapeutic areas, making it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3,5H,1H3 |
InChI Key |
LFCJRBOOFPEVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2C=CSC2=N1 |
Origin of Product |
United States |
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